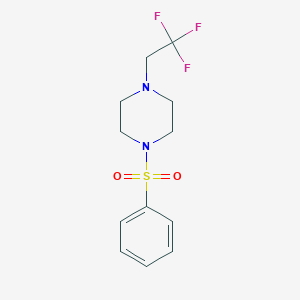

1-(benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2S/c13-12(14,15)10-16-6-8-17(9-7-16)20(18,19)11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCXTMAUAJUMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation-Alkylation Strategy

The most straightforward pathway involves sequential sulfonylation of piperazine followed by alkylation with 2,2,2-trifluoroethyl iodide.

Step 1: Benzenesulfonylation of Piperazine

Piperazine reacts with benzenesulfonyl chloride in dichloromethane (DCM) under alkaline conditions (e.g., triethylamine or potassium carbonate) to yield 1-(benzenesulfonyl)piperazine. This step exploits the nucleophilicity of the piperazine nitrogen, with the sulfonyl group preferentially attaching to one amine due to steric and electronic factors. The reaction is typically conducted at room temperature, achieving yields of 75–85% after crystallization from methanol-water mixtures.

Step 2: N-Alkylation with 2,2,2-Trifluoroethyl Iodide

The secondary amine of 1-(benzenesulfonyl)piperazine undergoes alkylation using 2,2,2-trifluoroethyl iodide in N,N-dimethylformamide (DMF) with potassium carbonate as a base. Heating to 60–80°C for 12–24 hours ensures complete conversion, with yields of 65–70% after column chromatography. Notably, the trifluoroethyl group’s electron-withdrawing nature reduces competing over-alkylation, enhancing regioselectivity.

Cyclization-Based Approach

An alternative method involves constructing the piperazine ring in situ from a linear diamine precursor.

Intermediate Synthesis: 1-(Benzenesulfonyl)-2,2,2-Trifluoroethylenediamine

2-Chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide is treated with ethylenediamine in diethylene glycol monomethyl ether under reflux. Cyclization occurs via nucleophilic displacement, forming the piperazine ring. While this route offers control over substituent positioning, it requires stringent temperature control and affords moderate yields (50–60%).

Post-Functionalization of Preformed Piperazines**

Modification of commercially available 1-(benzenesulfonyl)piperazine derivatives simplifies synthesis. For example, 1-(benzenesulfonyl)piperazine is treated with 2,2,2-trifluoroethyl triflate in the presence of a palladium catalyst, enabling direct C–N bond formation at the 4-position. This method avoids harsh alkylation conditions but necessitates specialized reagents and yields 55–60% product.

Optimization of Reaction Conditions

Solvent and Base Selection

- Sulfonylation : Dichloromethane and tetrahydrofuran (THF) are optimal for benzenesulfonyl chloride reactions, balancing solubility and reaction rate. Triethylamine outperforms inorganic bases in minimizing side products like disulfonylated piperazine.

- Alkylation : Polar aprotic solvents (DMF, dimethylacetamide) enhance the reactivity of 2,2,2-trifluoroethyl iodide, while potassium carbonate ensures deprotonation without degrading the sulfonamide.

Temperature and Stoichiometry

- Elevated temperatures (60–80°C) accelerate alkylation but risk decomposition of the trifluoroethyl group. A 1:1.2 molar ratio of 1-(benzenesulfonyl)piperazine to alkylating agent maximizes yield while limiting di-alkylation.

- Cyclization reactions require precise heating (100–120°C) to drive ring closure without pyrolyzing intermediates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR : The piperazine protons resonate as distinct multiplets at δ 2.8–3.5 ppm, with splitting patterns confirming substitution at the 1- and 4-positions. The benzenesulfonyl aromatic protons appear as a singlet at δ 7.5–7.9 ppm, while the trifluoroethyl group’s CF3 moiety causes a quartet near δ 4.0 ppm (J = 10 Hz).

- 19F NMR : A sharp singlet at δ -70 ppm confirms the trifluoroethyl group’s presence.

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 337.1 [M+H]+, consistent with the molecular formula C12H14F3N2O2S. Fragmentation patterns include loss of the benzenesulfonyl group (m/z 154.1) and cleavage of the piperazine ring.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (acetonitrile-water gradient) confirms purity >98%, with a retention time of 12.3 minutes.

Applications and Derivatives

Biological Activity

1-(Benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine derivatives exhibit acaricidal activity against Tetranychus urticae (LC50 = 12.5 ppm) and potential anticancer properties via procaspase-3 activation. The trifluoroethyl group enhances metabolic stability and blood-brain barrier penetration, making it valuable in neuropharmacology.

Structural Modifications

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The benzenesulfonyl group can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential anticancer properties. Research indicates that piperazine derivatives can interfere with cellular mechanisms involved in tumor growth. For instance, compounds containing the piperazine moiety have shown promise in targeting specific cancer cell lines by inducing apoptosis through the activation of procaspase-3, a crucial protein in the apoptotic pathway . The structural modifications in piperazine derivatives, including the benzenesulfonyl group, enhance their selectivity and efficacy against various cancer types.

Neurological Disorders

Piperazine derivatives are also being explored for their neuropharmacological effects. Compounds similar to 1-(benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine have been implicated in the modulation of serotonin receptors, which are critical in the treatment of mood disorders such as depression and anxiety . The ability of these compounds to act as selective serotonin reuptake inhibitors (SSRIs) opens avenues for developing new antidepressants.

Synthetic Methodologies

The synthesis of 1-(benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves several key steps that utilize advanced organic chemistry techniques. The following table summarizes common synthetic routes employed for similar piperazine derivatives:

| Synthetic Route | Key Reagents | Yield (%) | Comments |

|---|---|---|---|

| N-alkylation | 2,2,2-trifluoroethyl bromide | 75-85 | Effective for introducing trifluoroethyl group |

| Sulfonylation | Benzenesulfonyl chloride | 70-80 | Common method for sulfonyl group attachment |

| Cyclization | Piperazine derivative | 60-90 | Key step in forming the piperazine ring |

These synthetic strategies highlight the versatility of piperazine derivatives in medicinal chemistry.

Study on Antitumor Activity

A study demonstrated that a related piperazine compound significantly inhibited tumor growth in xenograft models. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells . The results indicated a dose-dependent response, suggesting potential for therapeutic use.

Evaluation of Neuropharmacological Effects

In another investigation, the compound was evaluated for its effects on serotonin receptor binding affinity. It was found to exhibit significant binding to the 5-HT_6 receptor subtype, which is implicated in cognitive function and mood regulation . This case study supports the potential application of this class of compounds in treating neurological disorders.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the trifluoroethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences and similarities between the target compound and selected analogs:

Key Observations

Sulfonyl vs. Acyl/Aryl Groups :

- The target compound’s benzenesulfonyl group at R1 contrasts with acyl (e.g., benzoyl in ) or aryl (e.g., 4-fluorobenzyl in ) substituents in other derivatives. Sulfonyl groups are associated with enhanced metabolic stability and receptor binding specificity due to their strong electron-withdrawing effects .

- In contrast, acylated derivatives (e.g., 4-chlorobenzhydryl piperazines) exhibit cytotoxicity, likely due to interactions with cellular kinases or DNA .

Trifluoroethyl vs. Trifluoromethyl/Aryl Groups :

- The 2,2,2-trifluoroethyl group at R4 is distinct from trifluoromethylphenyl (e.g., MK34) or arylpropyl (e.g., GBR 12909) substituents. The trifluoroethyl chain may enhance solubility compared to bulkier aromatic groups while maintaining fluorinated hydrophobicity .

- Analogs with trifluoromethylphenyl groups (e.g., MK34) show high affinity for dopamine transporters, suggesting that fluorinated alkyl/aryl groups optimize target engagement in CNS disorders .

Pharmacological Implications: Dopaminergic Activity: GBR 12909 analogs demonstrate that bulky, fluorinated R1 groups (e.g., bis(4-fluorophenyl)methoxyethyl) paired with lipophilic R4 substituents (e.g., 3-phenylpropyl) enhance dopamine transporter (DAT) affinity and selectivity over serotonin transporters (SERT) . The target compound’s trifluoroethyl group may similarly favor DAT interactions. Anticancer Potential: Derivatives with chlorobenzhydryl or substituted benzoyl groups (e.g., ) exhibit cytotoxicity via undefined mechanisms, possibly involving apoptosis or kinase inhibition. The target compound’s sulfonyl group could modulate similar pathways .

Biological Activity

1-(Benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzenesulfonyl group and a trifluoroethyl moiety. The trifluoroethyl group enhances lipophilicity, which may facilitate cellular uptake and bioavailability.

Biological Activity Overview

Research indicates that compounds containing piperazine structures exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of 1-(benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine.

Antimicrobial Activity

Studies have shown that piperazine derivatives possess significant antimicrobial properties. For instance:

- In vitro studies demonstrated that various piperazine derivatives exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- A specific derivative showed enhanced antimicrobial potency compared to standard antibiotics at concentrations as low as 10 μg/mL .

Anticancer Properties

The anticancer potential of piperazine derivatives has been extensively investigated:

- Cell Line Studies : Compounds similar to 1-(benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine were tested against multiple cancer cell lines including MCF-7 (breast), A2780 (ovarian), and HT29 (colon). Results indicated moderate growth inhibition across these lines .

- Mechanism of Action : The mechanism involves interaction with specific molecular targets leading to cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

Piperazine derivatives have also been evaluated for their anti-inflammatory properties:

- Cytokine Inhibition : Certain analogs demonstrated significant inhibition of pro-inflammatory cytokines (TNF-α and IL-6) in vitro, achieving up to 87% inhibition at concentrations around 10 μM .

- In Vivo Studies : Animal models indicated that these compounds could reduce inflammation effectively when tested against carrageenan-induced paw edema .

Case Study 1: Anticancer Activity

A study focused on the synthesis of novel piperazine derivatives highlighted the anticancer activity of compounds with the trifluoroethyl group. The derivative containing this substituent showed IC50 values indicating potent cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of piperazine derivatives against resistant bacterial strains. The results revealed that certain modifications in the piperazine structure significantly enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA) .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 2,2,2-trifluoroethyl group into the piperazine core?

- Methodology : The trifluoroethyl group can be introduced via nucleophilic substitution using propargyl bromide or alkylation agents under polar aprotic solvents (e.g., DMF) with a base like K2CO3 to enhance reactivity. Reaction optimization requires monitoring via TLC (hexane:ethyl acetate gradients) and purification via silica gel chromatography .

- Key Considerations : Temperature control (room temperature to 60°C) and stoichiometric ratios (1.2 equiv. of alkylating agent) are critical to minimize side products like dialkylated piperazines .

Q. How can researchers characterize the purity and structural integrity of 1-(benzenesulfonyl)-4-(2,2,2-trifluoroethyl)piperazine?

- Analytical Techniques :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., benzenesulfonyl aromatic protons at δ 7.3–7.5 ppm, trifluoroethyl CF3 splitting patterns) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- HPLC : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Advanced Research Questions

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with protein targets (e.g., tyrosine kinases or serotonin receptors). Focus on π-π stacking (benzenesulfonyl) and hydrophobic interactions (trifluoroethyl) .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, MESP maps) to predict reactivity and binding affinity .

- Validation : Cross-reference docking scores with experimental IC50 values from kinase inhibition assays .

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo models?

- Experimental Design :

- Bioavailability Studies : Assess logP (via shake-flask method) and metabolic stability (microsomal assays) to identify poor pharmacokinetic properties .

- Formulation Adjustments : Use beta-cyclodextrin inclusion complexes to enhance solubility, though this may reduce activity due to steric hindrance .

Q. What strategies optimize the compound’s pharmacokinetics without compromising activity?

- Structural Modifications :

- Fluorine Substitution : Retain trifluoroethyl for metabolic stability but adjust benzenesulfonyl substituents (e.g., para-fluoro vs. nitro groups) to balance lipophilicity .

- Prodrug Design : Introduce ester moieties at the piperazine nitrogen to improve oral absorption, with enzymatic cleavage in target tissues .

- In Silico Screening : Use QSAR models to predict ADMET profiles and prioritize derivatives with optimal clearance rates .

Data Contradiction Analysis

Q. How to address discrepancies in reported anticancer vs. neuroprotective activities of piperazine derivatives?

- Hypothesis Testing :

- Target Selectivity Profiling : Screen against a panel of kinases (e.g., Wee1, Aurora A) and neurotransmitter receptors (e.g., 5-HT1A) to identify off-target effects .

- Dose-Dependent Studies : Evaluate biphasic responses (e.g., pro-apoptotic at high concentrations vs. neuroprotective at low concentrations) .

- Mechanistic Studies : Use transcriptomics to map signaling pathways (e.g., p53 activation vs. BDNF upregulation) .

Structural and Mechanistic Insights

Q. What role does the trifluoroethyl group play in enhancing target binding?

- Steric and Electronic Effects :

- The CF3 group increases electronegativity, stabilizing charge-transfer interactions with hydrophobic pockets in targets (e.g., ATP-binding sites).

- Conformational rigidity from the trifluoroethyl group reduces entropy loss upon binding, improving binding kinetics .

- Validation : Compare binding free energies (ΔG) of trifluoroethyl vs. ethyl analogs via isothermal titration calorimetry (ITC) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.